![molecular formula C9H10BrN3 B1474380 5-ブロモ-1-エチル-4-メチル-1H-ベンゾ[d][1,2,3]トリアゾール CAS No. 1799974-74-5](/img/structure/B1474380.png)

5-ブロモ-1-エチル-4-メチル-1H-ベンゾ[d][1,2,3]トリアゾール

概要

説明

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of imidazole was first made by glyoxal and ammonia .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water (20 g/L) .科学的研究の応用

抗菌作用

5-ブロモ-1-エチル-4-メチル-1H-ベンゾ[d][1,2,3]トリアゾールの中核構造であるトリアゾール環は、抗菌作用で知られています。この化合物は、特に既存の薬剤に対する耐性が問題となる中、新しい抗菌剤の開発に利用できます。そのメカニズムには、細菌細胞壁の合成またはタンパク質機能の阻害が関与している可能性があります .

抗マイコバクテリア活性

結核などの病気の治療における課題を考えると、トリアゾール誘導体の抗マイコバクテリア活性は非常に興味深いものです。この化合物は、マイコバクテリア感染症を標的とする薬物の合成のためのリード構造として役立ち、治療のための新しい道を提供する可能性があります .

抗炎症作用

トリアゾール化合物の抗炎症作用により、炎症性疾患の治療薬としての可能性があります。5-ブロモ-1-エチル-4-メチル-1H-ベンゾ[d][1,2,3]トリアゾールがどのように炎症性経路やサイトカイン産生を調節するかを調査することで、新しい抗炎症療法に関する知見が得られます .

抗腫瘍および抗がん研究

トリアゾール誘導体は抗腫瘍活性を示し、この特定の化合物は、さまざまな癌細胞株に対する有効性について調査することができます。研究では、癌細胞におけるアポトーシスの誘導または細胞増殖の阻害能力に焦点を当てることができます .

抗ウイルス作用

新規抗ウイルス薬の探索は、特に新たなウイルス性疾患の出現を考えると、非常に重要です。5-ブロモ-1-エチル-4-メチル-1H-ベンゾ[d][1,2,3]トリアゾールのトリアゾールコアは、ウイルス複製または集合を阻害することによって、さまざまなウイルスに対して活性を示す化合物を合成するための基礎となる可能性があります .

診断薬の開発

トリアゾール誘導体は蛍光を発することができるため、診断薬の開発に役立ちます。この化合物は、特定の組織または細胞を標的とするイメージング剤の一部となり、さまざまな疾患の診断を支援する可能性があります .

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

作用機序

Target of action

Imidazole derivatives are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine .

Mode of action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Imidazole derivatives can affect many biochemical pathways due to their broad range of targets. For example, they can influence pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives generally have good solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of action

The result of the action of imidazole derivatives can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

特性

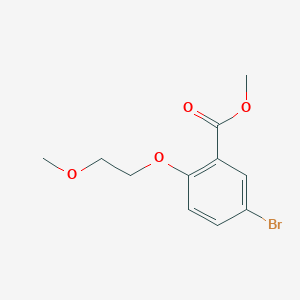

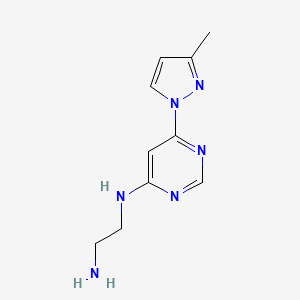

IUPAC Name |

5-bromo-1-ethyl-4-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNGUAKMBYLHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=C(C=C2)Br)C)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270536 | |

| Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799974-74-5 | |

| Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1474301.png)

![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)

![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)